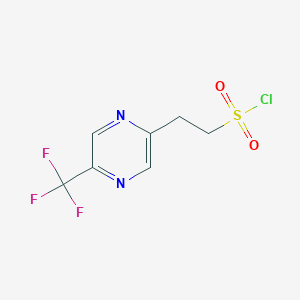
2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride is a chemical compound with the molecular formula C7H6ClF3N2O2S and a molecular weight of 274.65 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a pyrazine ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride typically involves the reaction of 2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl fluoride with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet the required specifications for various applications.
Chemical Reactions Analysis
2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The trifluoromethyl group can undergo oxidation or reduction under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include thionyl chloride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity by increasing the electron-withdrawing capacity, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce the trifluoromethyl group into target molecules .
Comparison with Similar Compounds
Similar compounds to 2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride include:
Trifluoromethanesulfonyl chloride (CF3SO2Cl): Known for its strong electrophilic properties and used in similar applications.
2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl fluoride: A precursor in the synthesis of the chloride derivative.
Trifluoromethylated compounds: Such as trifluoromethylbenzene and trifluoromethylpyridine, which share the trifluoromethyl group but differ in their chemical reactivity and applications.
The uniqueness of this compound lies in its specific structure, which combines the trifluoromethyl group with a pyrazine ring, providing distinct reactivity and application potential in various fields.
Properties
CAS No. |
1196153-77-1 |
|---|---|
Molecular Formula |
C7H6ClF3N2O2S |
Molecular Weight |
274.65 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)pyrazin-2-yl]ethanesulfonyl chloride |
InChI |
InChI=1S/C7H6ClF3N2O2S/c8-16(14,15)2-1-5-3-13-6(4-12-5)7(9,10)11/h3-4H,1-2H2 |
InChI Key |
PHMLSXGKBVCHBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)C(F)(F)F)CCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


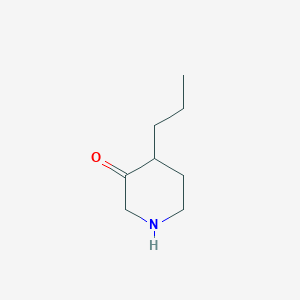
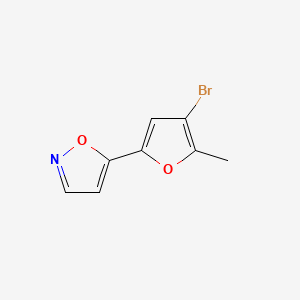
![rac-potassium [(1R,2S,3R)-2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide](/img/structure/B13460232.png)
![6-Oxa-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B13460254.png)
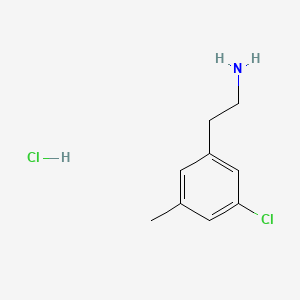
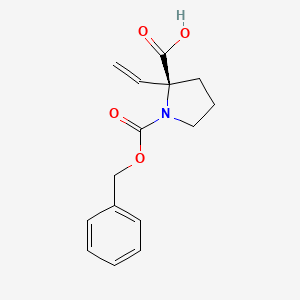


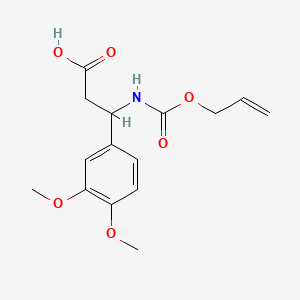
![N-[(3-chlorophenyl)methyl]-4-fluoro-3-nitrobenzamide](/img/structure/B13460289.png)
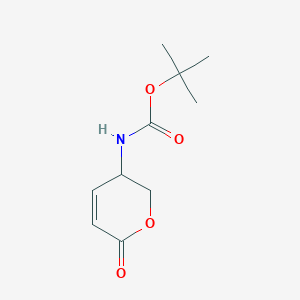
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13460300.png)
![(1S,5R,6S,7S)-6,7-dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one](/img/structure/B13460313.png)

